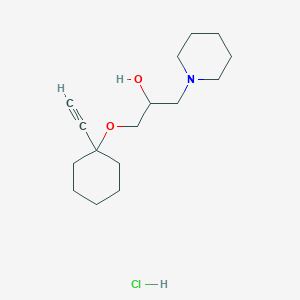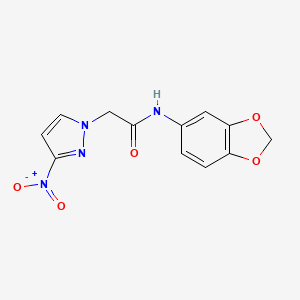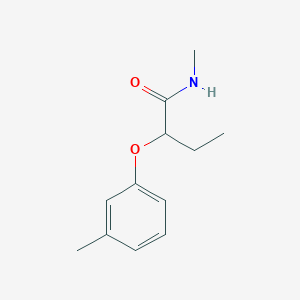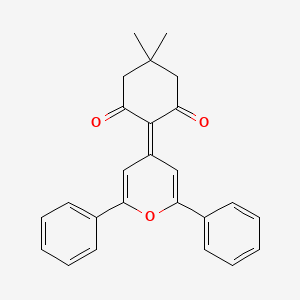![molecular formula C21H29N5O2S B6019845 N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, a piperazine ring, and a pyrazole ring
Preparation Methods
The synthesis of N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized and then attached to the intermediate compound.
Final Coupling Reaction: The final product is obtained through a coupling reaction that links all the components together.
Industrial production methods would involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring, often used in medicinal chemistry.
Pyrazole Derivatives: Compounds with the pyrazole ring, known for their diverse pharmacological properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-14-18(15(2)24(3)23-14)13-26(16-6-7-16)20(27)11-19-21(28)22-8-9-25(19)12-17-5-4-10-29-17/h4-5,10,16,19H,6-9,11-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJVAYNYNNTYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)


![4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate](/img/structure/B6019818.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine](/img/structure/B6019847.png)
![2-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6019848.png)

![2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
